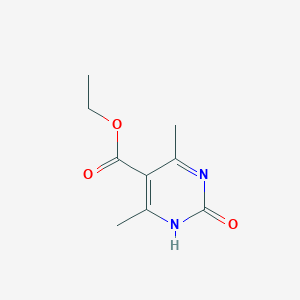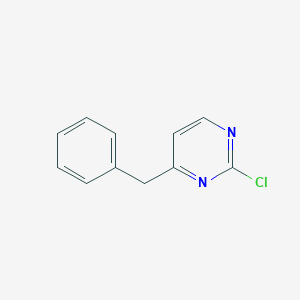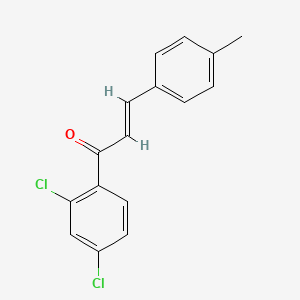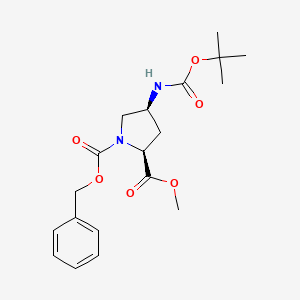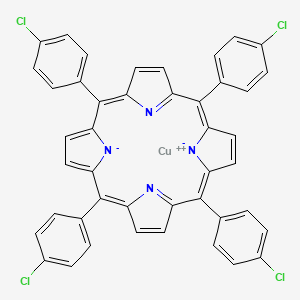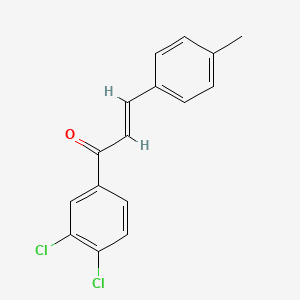
(2E)-1-(3,4-Dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one
Overview
Description
(2E)-1-(3,4-Dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one, also known as Curcumin, is a natural compound found in turmeric. It is a polyphenolic molecule with a bright yellow color and is widely used as a food additive, coloring agent, and traditional medicine. Over the past few decades, curcumin has gained significant attention in scientific research due to its potential therapeutic properties in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mechanism of Action
(2E)-1-(3,4-Dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one exerts its therapeutic effects through multiple mechanisms of action. It has been shown to modulate various signaling pathways, including NF-κB, MAPK, and PI3K/Akt. (2E)-1-(3,4-Dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one also has antioxidant and anti-inflammatory properties, which contribute to its therapeutic effects.
Biochemical and Physiological Effects:
(2E)-1-(3,4-Dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-tumor properties. It has also been shown to improve cognitive function, reduce oxidative stress, and inhibit the accumulation of amyloid-beta plaques in the brain.
Advantages and Limitations for Lab Experiments
(2E)-1-(3,4-Dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one has several advantages for lab experiments, including its low toxicity, availability, and affordability. However, curcumin has limited solubility in water and is rapidly metabolized in vivo, which can affect its bioavailability and therapeutic efficacy.
Future Directions
There are several future directions for curcumin research, including the development of more effective curcumin formulations with improved bioavailability, the identification of new targets and pathways for curcumin, and the evaluation of curcumin in combination with other drugs for synergistic effects. Additionally, the potential use of curcumin in the prevention and treatment of COVID-19 is an area of active research.
Conclusion:
In conclusion, curcumin is a natural compound with potential therapeutic properties in various diseases, including cancer, inflammation, and neurodegenerative disorders. Its multiple mechanisms of action, low toxicity, and availability make it an attractive candidate for further research and development.
Scientific Research Applications
(2E)-1-(3,4-Dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one has been extensively studied for its potential therapeutic properties in various diseases. In cancer, curcumin has been shown to inhibit tumor growth, induce apoptosis, and reduce inflammation. In inflammation, curcumin has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. In neurodegenerative disorders, curcumin has been shown to improve cognitive function, reduce neuroinflammation, and inhibit the accumulation of amyloid-beta plaques.
properties
IUPAC Name |
(E)-1-(3,4-dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O/c1-11-2-4-12(5-3-11)6-9-16(19)13-7-8-14(17)15(18)10-13/h2-10H,1H3/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQZVLOKLSXWSE-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3,4-Dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



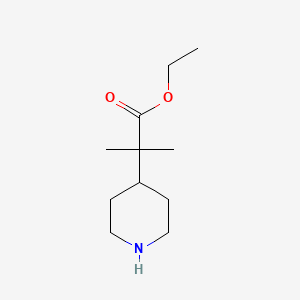
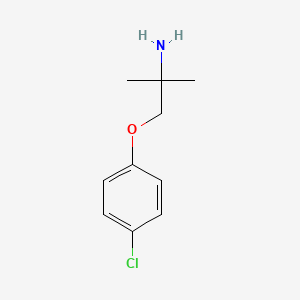
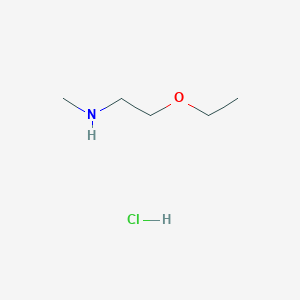
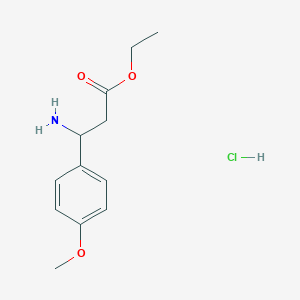
![Ethyl [4-hydroxy-2-(methoxymethyl)-pyrimidin-5-yl]acetate](/img/structure/B3108707.png)
![2-[(3-Methylphenyl)sulfanyl]propanoic acid](/img/structure/B3108709.png)
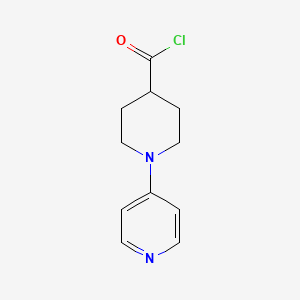
![(2Z)-4-oxo-4-({4-[(E)-phenyldiazenyl]phenyl}amino)but-2-enoic acid](/img/structure/B3108724.png)
